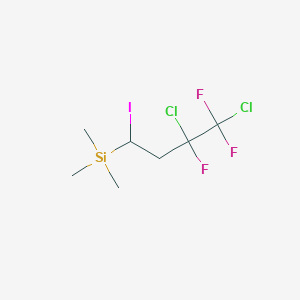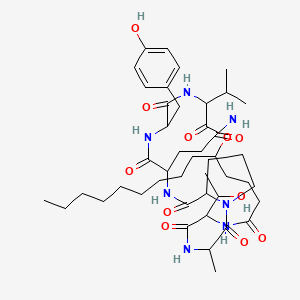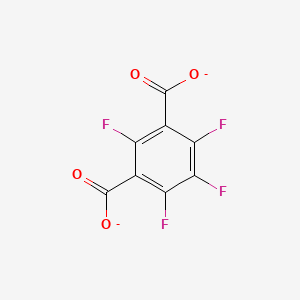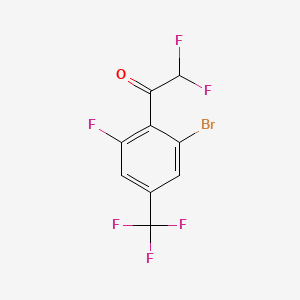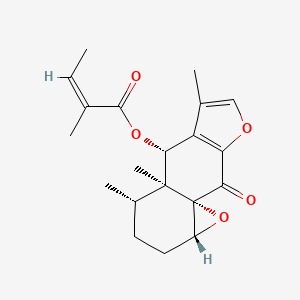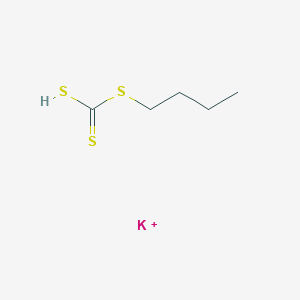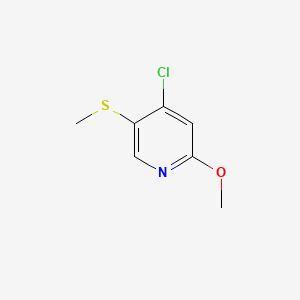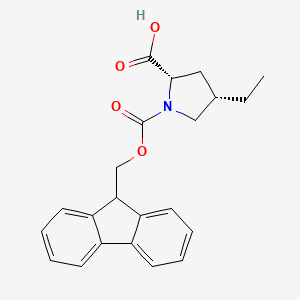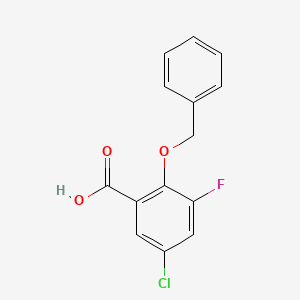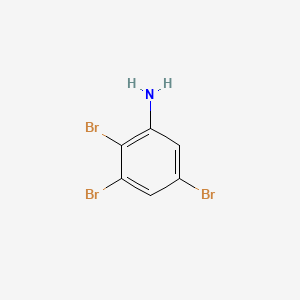
2,3,5-Tribromoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process typically uses glacial acetic acid as a solvent and bromine as the brominating agent. The reaction mixture is cooled to control the exothermic nature of the reaction, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Tribromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Diazotization: The amino group can be converted to a diazonium salt, which can further undergo various coupling reactions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Reduction: Hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the substituent introduced.
Diazonium Salts: Intermediate products for further reactions.
Reduced Amines: Products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tribromoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,5-tribromoaniline involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromoaniline: Another brominated derivative of aniline with bromine atoms at the 2, 4, and 6 positions.
2,3,4-Tribromoaniline: Brominated aniline with bromine atoms at the 2, 3, and 4 positions.
Comparison: 2,3,5-Tribromoaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
609-17-6 |
|---|---|
Molekularformel |
C6H4Br3N |
Molekulargewicht |
329.81 g/mol |
IUPAC-Name |
2,3,5-tribromoaniline |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
InChI-Schlüssel |
BRFIPEIKLLLCJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
